3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Overview
Description
3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a thiazole ring, a chloroaniline group, and a methoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloroaniline with a suitable thioamide under acidic conditions.
Coupling with Chromen-2-one: The thiazole derivative is then coupled with 8-methoxychromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of the thiazole and chromen-2-one moieties contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]chromen-2-one
- 3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-7-methoxychromen-2-one
Uniqueness
3-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one is unique due to the presence of the methoxy group at the 8th position of the chromen-2-one ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFPOSBIXCPYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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